molecular formula C23H34O5 B13724675 (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid

(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid

Cat. No.: B13724675
M. Wt: 390.5 g/mol
InChI Key: HNPFPERDNWXAGS-PEWPPZROSA-N
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Description

Latanoprost (free acid) is a biologically active form of the prodrug latanoprost, which is a prostaglandin F2α analog. It is primarily used in the treatment of open-angle glaucoma and ocular hypertension by reducing intraocular pressure. Latanoprost (free acid) works by increasing the outflow of aqueous humor from the eye, thus lowering intraocular pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Latanoprost (free acid) is synthesized from its prodrug, latanoprost, through hydrolysis. The synthesis involves the esterification of a prostaglandin intermediate followed by hydrolysis to yield the free acid form. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the hydrolysis process .

Industrial Production Methods

Industrial production of latanoprost (free acid) involves large-scale hydrolysis of latanoprost. The process is optimized for high yield and purity, often using high-performance liquid chromatography (HPLC) for purification and quantification .

Chemical Reactions Analysis

Types of Reactions

Latanoprost (free acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various metabolites and derivatives of latanoprost (free acid), which can have different biological activities and properties .

Scientific Research Applications

Latanoprost (free acid) has a wide range of scientific research applications:

Mechanism of Action

Latanoprost (free acid) exerts its effects by binding to the prostaglandin F receptor in the ciliary muscle of the eye. This binding leads to the remodeling of the extracellular matrix, increasing the outflow of aqueous humor and thereby reducing intraocular pressure. The molecular targets involved include matrix metalloproteinases and other enzymes that regulate extracellular matrix turnover .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to latanoprost (free acid) include:

Uniqueness

Latanoprost (free acid) is unique in its high efficacy and safety profile. It has a well-established mechanism of action and is widely used in clinical practice. Compared to other prostaglandin analogs, it has fewer systemic side effects and is well-tolerated by patients .

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+/t18-,19-,20-,21+,22-/m1/s1

InChI Key

HNPFPERDNWXAGS-PEWPPZROSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C/CCCC(=O)O)CC[C@@H](CCC2=CC=CC=C2)O)O

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O

Origin of Product

United States

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